molecular formula C7H13NO3 B8189662 (2S,4S)-4-Methoxy-piperidine-2-carboxylic acid

(2S,4S)-4-Methoxy-piperidine-2-carboxylic acid

Cat. No.: B8189662
M. Wt: 159.18 g/mol
InChI Key: ABGLVXROVAEWNL-WDSKDSINSA-N
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Description

(2S,4S)-4-Methoxy-piperidine-2-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a piperidine ring substituted with a methoxy group at the fourth position and a carboxylic acid group at the second position. Its stereochemistry is defined by the (2S,4S) configuration, indicating the specific three-dimensional arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Methoxy-piperidine-2-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diacid or its derivatives.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the piperidine ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Methoxy-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

(2S,4S)-4-Methoxy-piperidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2S,4S)-4-Methoxy-piperidine-2-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-Methoxy-piperidine-2-carboxylic acid: The enantiomer of (2S,4S)-4-Methoxy-piperidine-2-carboxylic acid, with different stereochemistry.

    4-Hydroxy-piperidine-2-carboxylic acid: A similar compound with a hydroxyl group instead of a methoxy group.

    4-Methoxy-piperidine-2-carboxamide: A derivative where the carboxylic acid group is replaced by a carboxamide group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.

Properties

IUPAC Name

(2S,4S)-4-methoxypiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGLVXROVAEWNL-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCN[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-Methoxy-piperidine-2-carboxylic acid
Reactant of Route 2
(2S,4S)-4-Methoxy-piperidine-2-carboxylic acid
Reactant of Route 3
(2S,4S)-4-Methoxy-piperidine-2-carboxylic acid
Reactant of Route 4
(2S,4S)-4-Methoxy-piperidine-2-carboxylic acid
Reactant of Route 5
(2S,4S)-4-Methoxy-piperidine-2-carboxylic acid
Reactant of Route 6
(2S,4S)-4-Methoxy-piperidine-2-carboxylic acid

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